Cas no 2308475-80-9 ((2R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-2-methylpyrrolidine-2-carboxylic acid)

(2R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-2-methylpyrrolidine-2-carboxylic acid structure
2308475-80-9 structure
Product name:(2R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-2-methylpyrrolidine-2-carboxylic acid
CAS No:2308475-80-9
MF:C26H28N2O5
Molecular Weight:448.510927200317
CID:5868476
PubChem ID:165512162

(2R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-2-methylpyrrolidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • (2R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-2-methylpyrrolidine-2-carboxylic acid
    • EN300-1553284
    • (2R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-2-methylpyrrolidine-2-carboxylic acid
    • 2308475-80-9
    • インチ: 1S/C26H28N2O5/c1-3-9-22(23(29)28-15-8-14-26(28,2)24(30)31)27-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h3-7,10-13,21-22H,1,8-9,14-16H2,2H3,(H,27,32)(H,30,31)/t22?,26-/m1/s1
    • InChIKey: WQMAUMQSNFTEKC-ZWAGFTRDSA-N
    • SMILES: OC([C@@]1(C)CCCN1C(C(CC=C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

  • 精确分子量: 448.19982200g/mol
  • 同位素质量: 448.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 33
  • 回転可能化学結合数: 8
  • 複雑さ: 748
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4
  • トポロジー分子極性表面積: 95.9Ų

(2R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-2-methylpyrrolidine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1553284-0.25g
(2R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-2-methylpyrrolidine-2-carboxylic acid
2308475-80-9
0.25g
$3099.0 2023-06-05
Enamine
EN300-1553284-100mg
(2R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-2-methylpyrrolidine-2-carboxylic acid
2308475-80-9
100mg
$2963.0 2023-09-25
Enamine
EN300-1553284-1000mg
(2R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-2-methylpyrrolidine-2-carboxylic acid
2308475-80-9
1000mg
$3368.0 2023-09-25
Enamine
EN300-1553284-0.5g
(2R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-2-methylpyrrolidine-2-carboxylic acid
2308475-80-9
0.5g
$3233.0 2023-06-05
Enamine
EN300-1553284-5.0g
(2R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-2-methylpyrrolidine-2-carboxylic acid
2308475-80-9
5g
$9769.0 2023-06-05
Enamine
EN300-1553284-10.0g
(2R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-2-methylpyrrolidine-2-carboxylic acid
2308475-80-9
10g
$14487.0 2023-06-05
Enamine
EN300-1553284-0.05g
(2R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-2-methylpyrrolidine-2-carboxylic acid
2308475-80-9
0.05g
$2829.0 2023-06-05
Enamine
EN300-1553284-1.0g
(2R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-2-methylpyrrolidine-2-carboxylic acid
2308475-80-9
1g
$3368.0 2023-06-05
Enamine
EN300-1553284-0.1g
(2R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-2-methylpyrrolidine-2-carboxylic acid
2308475-80-9
0.1g
$2963.0 2023-06-05
Enamine
EN300-1553284-250mg
(2R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-2-methylpyrrolidine-2-carboxylic acid
2308475-80-9
250mg
$3099.0 2023-09-25

(2R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-2-methylpyrrolidine-2-carboxylic acid 関連文献

(2R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-2-methylpyrrolidine-2-carboxylic acidに関する追加情報

Introduction to (2R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-2-methylpyrrolidine-2-carboxylic Acid (CAS No. 2308475-80-9)

Compound with the chemical name (2R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-2-methylpyrrolidine-2-carboxylic acid and a CAS number of 2308475-80-9 represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural features and potential applications in drug development. The intricate molecular framework of this compound, characterized by its chiral center and functional groups, makes it a promising candidate for further research and therapeutic applications.

The molecular structure of this compound includes several key functional groups that contribute to its reactivity and biological activity. The presence of a (9H-fluoren-9-yl)methoxycarbonyl moiety suggests potential interactions with biological targets, while the pent-4-enoyl and pyrrolidine components introduce additional layers of complexity that may influence its pharmacokinetic properties. These structural elements are critical in determining the compound's efficacy and selectivity in biological systems.

In recent years, there has been a growing interest in the development of novel chiral compounds for pharmaceutical applications. The stereochemistry of the (2R) configuration plays a pivotal role in the compound's biological activity, influencing its interactions with enzymes and receptors. This aspect has made it a subject of extensive research, particularly in the context of developing enantiomerically pure drugs that exhibit higher efficacy and lower toxicity compared to their racemic counterparts.

The synthesis of such complex molecules often presents significant challenges due to the need for precise control over stereochemistry and regioselectivity. Advances in synthetic methodologies have enabled chemists to construct intricate molecular architectures with high fidelity. Techniques such as asymmetric catalysis and chiral auxiliary-assisted synthesis have been instrumental in achieving the desired stereochemical outcomes for compounds like this one.

The potential applications of this compound extend across various therapeutic areas. Its structural features suggest that it may interact with biological targets involved in metabolic disorders, neurodegenerative diseases, and inflammatory conditions. Preliminary studies have indicated that derivatives of this compound exhibit promising pharmacological properties, making it a valuable scaffold for further drug discovery efforts.

The field of medicinal chemistry has seen significant advancements in the development of targeted therapies. The ability to design molecules with specific structural motifs allows for the tailoring of pharmacological properties to meet specific therapeutic needs. This compound exemplifies the importance of structural diversity in drug design, offering a unique combination of functional groups that may confer distinct advantages over existing treatments.

Ongoing research is focused on exploring the full potential of this compound through both computational modeling and experimental validation. High-throughput screening techniques are being employed to identify optimal derivatives with enhanced biological activity. Additionally, structural biology approaches are being utilized to elucidate the mechanisms by which this compound interacts with its target proteins.

The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery has revolutionized the way new compounds are designed and evaluated. These technologies enable rapid prediction of molecular properties and optimization of lead structures, significantly accelerating the drug development process. The application of AI/ML to compounds like this one has already shown promise in identifying novel analogs with improved pharmacokinetic profiles.

Ethical considerations are also paramount in modern drug development. Ensuring that new compounds are safe and effective for human use requires rigorous testing across multiple stages of development. Collaborative efforts between chemists, biologists, and clinicians are essential in translating laboratory discoveries into tangible therapeutic benefits for patients worldwide.

The global pharmaceutical industry continues to invest heavily in research and development to address unmet medical needs. Compounds like this one represent a small but significant step towards innovation in drug discovery. As our understanding of biological systems grows, so too does our ability to design molecules that can precisely modulate disease pathways.

In conclusion, (2R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-2-methylpyrrolidine-2-carboxylic acid (CAS No. 2308475-80-9) is a multifaceted compound with considerable potential in pharmaceutical applications. Its unique structural features and promising biological activity make it an exciting subject for further research. As advancements continue to be made in synthetic chemistry and computational biology, we can expect to see more innovative compounds like this one emerge as candidates for future therapies.

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